A4166 D5;Senaglinide D5

Overview

Description

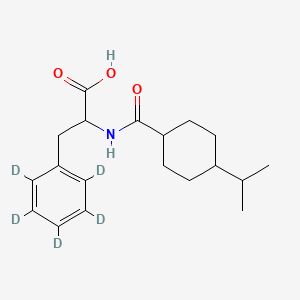

A4166 D5, also known as Nateglinide-d5, is a deuterium labeled Nateglinide . Nateglinide, a D-phenylalanine derivative, is an orally active and short-acting insulinotropic agent and a DPP IV inhibitor . Nateglinide inhibits ATP-sensitive K+ channels in pancreatic β-cells . It is used for the treatment of type 2 (non-insulin-dependent) diabetes mellitus .

Physical and Chemical Properties Analysis

The physical and chemical properties of A4166 D5 include a molecular weight of 322.45 and a formula of C19H22D5NO3 . It appears as a solid and is white to off-white in color .Scientific Research Applications

Purity Determination and Isomer Separation

- A high-performance liquid chromatographic method was developed for determining the purity of A4166, a new oral antidiabetic agent, and for separating it from its L-enantiomer and cis-isomer by-products. This method involves the use of a chiral stationary phase column after derivatization with a non-chiral reagent (Shinkai, Nashikawa, & Sato, 1989).

Insulin and Somatostatin Release Stimulation

- Research on meglitinide analogs, including A-4166, demonstrated their potential in stimulating insulin and somatostatin release. This study, focused on the isolated perfused pancreas, noted that A-4166, at specific concentrations, stimulated insulin and somatostatin release without affecting glucagon output (Leclercq-Meyer, Ladrière, Fuhlendorff, & Malaisse, 1997).

Insulin Secretion Modulation in Non-insulin-dependent Diabetes

- A4166, as an oral hypoglycemic agent in phase II clinical trials, shares characteristics with sulphonylureas. It predominantly acts by closing the ATP-dependent K+ channel, is rapidly absorbed from the intestine, and eliminated mainly into the bile. It has demonstrated efficacy in stimulating insulin release, especially in the postprandial state, in subjects with non-insulin-dependent diabetes mellitus (Kikuchi, 1996).

Concentration-Response Relationship and Nutrient Dependency

- The insulinotropic action of A-4166 was compared with other meglitinide analogs. It was found that A-4166, at specific concentrations, augmented insulin release evoked by nutrients like D-glucose and succinic acid monomethyl ester (SAM), indicating its potential for glucose regulation in diabetes treatment (Bakkali-Nadi, Malaisse-Lagae, & Malaisse, 1994).

Plasma Quantitation in Animal Studies

- An HPLC procedure was developed for detecting and quantifying A4166 in dog plasma. This method, which involved a reversed-phase C18 extraction column and monitoring ultraviolet absorbance, was successfully used in the analysis of plasma samples from beagle dogs after oral administration of A4166 (Sato, Nishikawa, & Shinkai, 1988).

Mechanism of Action

Target of Action

A4166 D5, also known as Senaglinide D5 or Nateglinide-d5, primarily targets ATP-sensitive K+ channels in pancreatic β-cells . These channels play a crucial role in insulin secretion, making them a key target for the treatment of type 2 diabetes .

Mode of Action

Senaglinide D5 inhibits ATP-sensitive K+ channels in pancreatic β-cells . By blocking these channels, the compound induces the depolarization of β-cell membranes, leading to the opening of voltage-dependent Ca2+ channels. The influx of Ca2+ triggers the exocytosis of insulin granules, thereby promoting insulin secretion .

Biochemical Pathways

The inhibition of ATP-sensitive K+ channels by Senaglinide D5 affects the insulin secretion pathway. This pathway is crucial for maintaining glucose homeostasis in the body. By promoting insulin secretion, Senaglinide D5 helps to lower blood glucose levels, which is beneficial for the management of type 2 diabetes .

Result of Action

The primary result of Senaglinide D5’s action is the promotion of insulin secretion from pancreatic β-cells . This leads to a decrease in blood glucose levels, helping to manage the symptoms of type 2 diabetes .

Action Environment

The action of Senaglinide D5 can be influenced by various environmental factors. For instance, the presence of glucose is necessary for the compound to exert its insulinotropic effects . Additionally, factors such as the individual’s metabolic state, diet, and the presence of other medications could potentially impact the efficacy and stability of Senaglinide D5.

Biochemical Analysis

Biochemical Properties

A4166 D5;Senaglinide D5 plays a significant role in biochemical reactions by inhibiting ATP-sensitive K+ channels in pancreatic β-cells . This inhibition is crucial for the regulation of insulin secretion, thereby playing a vital role in the management of type 2 diabetes .

Cellular Effects

In terms of cellular effects, this compound influences cell function by modulating insulin secretion It impacts cell signaling pathways related to insulin release and potentially affects gene expression and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting ATP-sensitive K+ channels in pancreatic β-cells . This inhibition triggers a cascade of events leading to the release of insulin. It also acts as a DPP IV inhibitor .

Temporal Effects in Laboratory Settings

It is known that it has a short-acting effect, which makes it suitable for controlling postprandial hyperglycemia .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage . It has been shown to stimulate human C-peptide secretion and improve postprandial glucose concentrations . The specific threshold effects and potential toxic effects at high doses need further exploration.

Metabolic Pathways

This compound is involved in the metabolic pathway of insulin secretion . It interacts with ATP-sensitive K+ channels in pancreatic β-cells, which are crucial components of this pathway .

Transport and Distribution

Given its role in insulin secretion, it is likely to be transported to pancreatic β-cells .

Subcellular Localization

The subcellular localization of this compound is likely to be within the pancreatic β-cells, given its role in inhibiting ATP-sensitive K+ channels in these cells

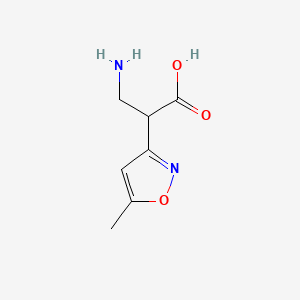

Properties

IUPAC Name |

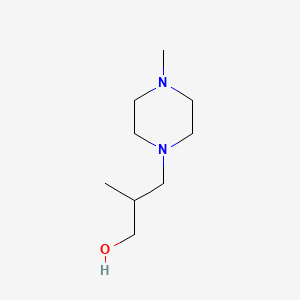

3-(2,3,4,5,6-pentadeuteriophenyl)-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELFLUMRDSZNSF-DKFMXDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C(=O)O)NC(=O)C2CCC(CC2)C(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

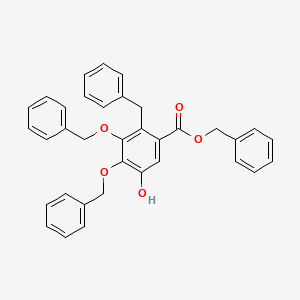

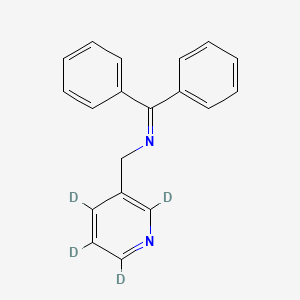

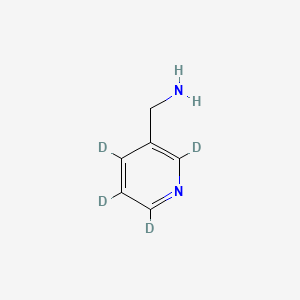

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

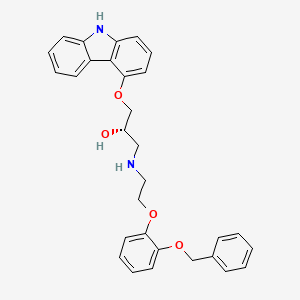

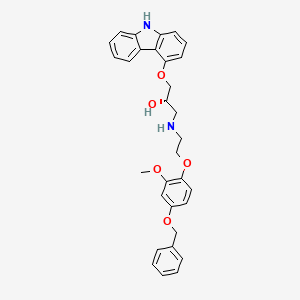

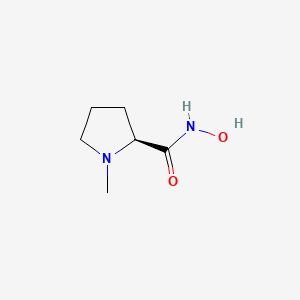

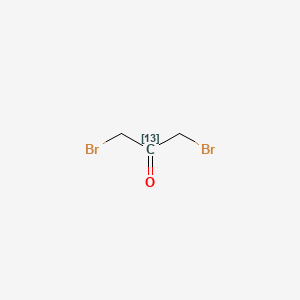

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,4S,5R,6R,7S,7aS)-Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrayl tetraacetate](/img/structure/B562031.png)